Clarithromycin Impurity O, also known as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), is a chemical compound with the molecular formula and a unique structural profile that distinguishes it from its parent compound, clarithromycin. This impurity is often encountered during the synthesis and purification processes of clarithromycin, a widely used antibiotic in the macrolide class. Clarithromycin Impurity O is characterized by its specific stereochemistry and functional groups, which influence its chemical behavior and biological activity .
Clarithromycin Impurity O is one of the degradation products that can form when Clarithromycin breaks down. Studying its formation and properties can help researchers understand the stability of Clarithromycin in different environments and formulations []. This knowledge is crucial for ensuring the quality and efficacy of Clarithromycin medications.
Some scientific suppliers sell Clarithromycin Impurity O, though its specific research applications are not well documented []. There is a possibility that future research might identify unique properties of Clarithromycin Impurity O that could be valuable for scientific investigation. This might include studies on its potential biological activity or use as a starting material for chemical synthesis.
The synthesis of Clarithromycin Impurity O typically involves methylation reactions. One notable method includes the reaction of clarithromycin oxime compounds with methylating agents such as methyl iodide or monobromomethane in the presence of an acid binding agent like potassium hydroxide or sodium carbonate. The reaction can occur under various conditions, including temperatures ranging from 0 to 80 degrees Celsius, and utilizing solvents such as lower alcohols or ketones . The general reaction can be summarized as follows:
The synthesis of Clarithromycin Impurity O can be achieved through several methods:
Clarithromycin Impurity O is primarily used in pharmaceutical research and development, particularly in quality control processes for clarithromycin production. Its characterization helps ensure compliance with regulatory standards concerning drug purity and efficacy. Additionally, understanding its properties aids in assessing potential side effects or interactions when included in formulations .
Clarithromycin Impurity O shares similarities with several other compounds within the macrolide class and related antibiotics. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Clarithromycin | Parent compound; broader antibacterial spectrum | |
| Erythromycin | First macrolide antibiotic; different functional groups | |
| Azithromycin | Contains a nitrogen atom in the lactone ring; unique spectrum | |
| Roxithromycin | Semi-synthetic derivative; enhanced stability |
Clarithromycin Impurity O is unique due to its specific methylated oxime structure that influences both its reactivity and biological activity compared to these other compounds .
Clarithromycin Impurity O, also known as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), is a significant impurity found in clarithromycin pharmaceutical preparations [1]. The molecular formula of this compound is C39H72N2O13, which indicates its complex macrolide structure derived from the parent compound clarithromycin [4] [5]. The chemical structure features a 14-membered macrolide ring with multiple substituents, including sugar moieties that contribute to its complex three-dimensional arrangement [6].
The compound is characterized by a distinctive (Z)-9-(O-methyloxime) moiety, which represents a key structural modification compared to the parent clarithromycin molecule [4]. This structural feature involves the replacement of a ketone group at the 9-position with an O-methyloxime group in the Z-configuration, which significantly alters the compound's physicochemical properties and spectroscopic characteristics [12].
The systematic IUPAC name for Clarithromycin Impurity O is (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one [5]. This name reflects the complex stereochemistry and functional groups present in the molecule.
Clarithromycin Impurity O has a precise molecular weight of 777.01 g/mol, which is slightly higher than the parent compound clarithromycin (747.96 g/mol) [5] [6]. This difference in molecular weight is attributed to the additional methoxy group in the oxime moiety at the 9-position of the macrolide ring [4]. The accurate molecular weight determination is essential for analytical method development and quality control procedures in pharmaceutical manufacturing [28].
The solubility profile of Clarithromycin Impurity O shows characteristic patterns typical of macrolide compounds with both hydrophilic and hydrophobic regions [9]. Based on available data, this compound exhibits slight solubility in common organic solvents such as chloroform, dichloromethane, and methanol [9]. The solubility characteristics are influenced by the presence of multiple hydroxyl groups and the O-methyloxime moiety, which affect intermolecular hydrogen bonding capabilities [12].
Research findings indicate that the Z-isomer of the oxime derivative shows different solubility properties compared to the E-isomer, with the Z-isomer demonstrating poorer solubility in dichloromethane [23]. This differential solubility has been utilized in purification processes to separate the isomers during analytical method development [23].
Clarithromycin Impurity O exists as a white to off-white solid at room temperature [1] [5]. The physical appearance is consistent with other macrolide compounds in this class, presenting as a crystalline powder [4]. The solid-state characteristics of this compound are important for its identification and quality control in pharmaceutical manufacturing processes [28].
The stability of Clarithromycin Impurity O is influenced by several factors including temperature, pH, and exposure to light and oxygen [14]. Like other macrolide compounds, it is susceptible to degradation under acidic conditions, although the presence of the O-methyloxime group provides some protection against acid-catalyzed hydrolysis compared to ketone-containing macrolides [11].
Thermal stability studies indicate that Clarithromycin Impurity O, similar to related compounds in this class, undergoes significant thermal degradation events at temperatures around 250°C [27]. This information is crucial for establishing appropriate storage conditions and shelf-life determinations for pharmaceutical preparations containing this compound [14].
The compound also shows sensitivity to oxidative conditions, which can lead to the formation of additional degradation products [14]. pH control is critical during synthesis and storage, as research has shown that maintaining pH between 7-8 helps minimize the formation of degradation impurities, particularly the decladinosylated derivatives [23].
Clarithromycin Impurity O possesses complex stereochemistry with multiple stereocenters inherited from its erythromycin scaffold [16]. The macrolide ring contains numerous chiral centers that contribute to its three-dimensional structure and biological properties [16]. The compound exists specifically as the (Z)-isomer with respect to the oxime double bond at the 9-position, which is a critical structural feature distinguishing it from other related impurities [21] [22].
The Z-configuration of the oxime group is characterized by the methoxy group and the macrolide ring being on the same side of the C=N double bond [23]. This geometric isomerism is significant because the E-isomer (Clarithromycin Impurity G) is also a known impurity with different physicochemical properties [13] [22]. The energy barrier between Z and E isomers is substantial (approximately 200 kJ/mol in solution), making spontaneous interconversion at room temperature extremely unlikely [24].
The 6-O-Methylerythromycin A (Z)-9-(O-methyloxime) moiety represents the defining structural feature of Clarithromycin Impurity O [4]. This moiety consists of the basic erythromycin A scaffold with two key modifications: methylation at the 6-O position and conversion of the 9-ketone to a Z-configured O-methyloxime [12].
The O-methyloxime group at position 9 creates a C=N double bond with Z stereochemistry, where the methoxy group and the adjacent carbon of the macrolide ring are positioned on the same side of the double bond [23]. This configuration influences the compound's three-dimensional structure and affects its hydrogen bonding capabilities and solubility properties [24].
The 6-O-methyl group is another important structural feature that distinguishes this compound from erythromycin A and contributes to its overall physicochemical profile [12]. The combination of these two modifications results in a compound with distinct chemical reactivity and spectroscopic characteristics compared to both erythromycin A and clarithromycin [11].
When compared to the parent compound clarithromycin (6-O-Methylerythromycin A), Clarithromycin Impurity O differs primarily in the replacement of the 9-ketone group with an O-methyloxime group in the Z-configuration [4] [5]. This structural modification results in several significant changes:
The introduction of the oxime moiety increases the molecular weight by approximately 30 units (777.01 g/mol versus 747.96 g/mol for clarithromycin) [5] [6].
The presence of the O-methyloxime group alters the hydrogen bonding capabilities of the molecule, affecting its solubility profile and crystallization behavior [23].
The Z-configuration of the oxime creates a different three-dimensional arrangement compared to clarithromycin, potentially affecting molecular recognition and interactions [24].
The oxime functionality introduces additional nitrogen and oxygen atoms that can participate in hydrogen bonding and other intermolecular interactions [23].
These structural differences are critical for analytical method development to distinguish between clarithromycin and its impurities in pharmaceutical quality control [28] [29].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Clarithromycin Impurity O [14]. The IR spectrum of this compound shows characteristic absorption bands that reflect its complex structure [20]. Key IR spectral features include:
C=N stretching vibration associated with the oxime group, typically observed in the region of 1640-1690 cm⁻¹, which is a distinctive feature not present in the parent clarithromycin [14] [20].
C-O stretching vibrations from the numerous ether and hydroxyl groups present in the molecule, appearing in the 1000-1300 cm⁻¹ region [20].
O-H stretching vibrations from hydroxyl groups, typically observed as broad bands in the 3200-3600 cm⁻¹ region [14].
C-H stretching vibrations from the methyl and methylene groups, appearing in the 2800-3000 cm⁻¹ region [20].
These spectral features, particularly the C=N stretching vibration, serve as important markers for identifying and characterizing Clarithromycin Impurity O in analytical studies [14] [20].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of complex molecules like Clarithromycin Impurity O [16]. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the presence of specific functional groups [16].
The ¹H NMR spectrum of Clarithromycin Impurity O shows characteristic signals that distinguish it from clarithromycin [16]. Key features include:
Signals corresponding to the methoxy group of the O-methyloxime moiety, typically appearing as a singlet around 3.8-4.0 ppm [16].
Complex patterns of signals from the macrolide ring protons, including those adjacent to the oxime functionality, which show different chemical shifts compared to the corresponding protons in clarithromycin [16].
Signals from the sugar moieties, including the distinctive resonances from the dimethylamino group of the desosamine sugar [16].
The ¹³C NMR spectrum further confirms the structure, with the C=N carbon of the oxime group showing a characteristic chemical shift different from the C=O carbon in clarithromycin [16]. The complete assignment of NMR signals requires advanced 2D techniques such as COSY, HSQC, and HMBC due to the complexity of the molecule [16].
Mass spectrometry is essential for confirming the molecular weight and structural features of Clarithromycin Impurity O [17]. The mass spectrum typically shows a molecular ion peak at m/z 777, corresponding to the molecular weight of C39H72N2O13 [6] [17].
Liquid chromatography coupled with mass spectrometry (LC-MS) has been particularly valuable for characterizing this compound in complex mixtures [17]. Fragmentation patterns observed in MS/MS experiments provide additional structural information, with characteristic fragment ions resulting from the cleavage of glycosidic bonds and other labile bonds in the molecule [17].
Common fragmentation pathways include the loss of one or both sugar moieties (desosamine and cladinose) and fragmentation of the macrolide ring [17]. The presence of the O-methyloxime group leads to distinctive fragmentation patterns that differ from those of clarithromycin, aiding in the identification and characterization of this impurity [17].
The ultraviolet (UV) absorption spectrum of Clarithromycin Impurity O provides additional information for its identification and quantification [15] [18]. Like other macrolides, this compound lacks strong chromophores, resulting in relatively weak UV absorption [18].
The UV spectrum typically shows absorption maxima below 220 nm, with the introduction of the oxime group causing slight modifications to the absorption profile compared to clarithromycin [15] [18]. The presence of the C=N bond in the oxime moiety contributes to the UV absorption characteristics, although the effect is modest due to the absence of extended conjugation [18].